molecular formula C11H18O B069997 (2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde CAS No. 189040-17-3

(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde

Cat. No. B069997
M. Wt: 166.26 g/mol
InChI Key: PFIRWKIUFQHTJL-CZHASVRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde is a chemical compound that belongs to the class of aldehydes. It is an important intermediate in the synthesis of various organic compounds and has potential applications in scientific research.

Mechanism Of Action

The mechanism of action of (2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde is not well understood, but it is believed to act as a reactive intermediate in various chemical reactions. It may also interact with biological molecules, such as enzymes and receptors, to produce its physiological effects.

Biochemical And Physiological Effects

(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde has been shown to have various biochemical and physiological effects. It has been studied for its potential use as a chiral building block in the synthesis of optically active compounds. It has also been shown to have antifungal and antibacterial activity. However, its effects on human health and physiology are not well understood.

Advantages And Limitations For Lab Experiments

One advantage of using (2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde in lab experiments is its potential use as a chiral building block in the synthesis of optically active compounds. It also has antifungal and antibacterial activity, which may be useful in certain experiments. However, its effects on human health and physiology are not well understood, and caution should be exercised when handling this compound.

Future Directions

There are several future directions for the study of (2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde. One direction is to further investigate its potential use as a chiral building block in the synthesis of optically active compounds. Another direction is to study its potential applications in the development of new pharmaceuticals and agrochemicals. Additionally, more research is needed to understand its effects on human health and physiology, which may lead to the development of new treatments for various diseases.

Synthesis Methods

(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde can be synthesized through a multistep process involving the reaction of cyclopentadiene with ethyl acrylate, followed by a Diels-Alder reaction with maleic anhydride to form a bicyclic compound. The bicyclic compound is then subjected to a series of reactions, including hydrolysis, oxidation, and reduction, to yield the final product.

Scientific Research Applications

(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde has potential applications in scientific research, particularly in the field of organic synthesis. It can be used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and functional materials. It has also been studied for its potential use as a chiral building block in the synthesis of optically active compounds.

properties

CAS RN

189040-17-3

Product Name

(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde

InChI

InChI=1S/C11H18O/c1-8(2)10-5-4-9(3)11(10)6-7-12/h6-10H,4-5H2,1-3H3/b11-6+/t9-,10+/m1/s1

InChI Key

PFIRWKIUFQHTJL-CZHASVRMSA-N

Isomeric SMILES

C[C@@H]\1CC[C@H](/C1=C/C=O)C(C)C

SMILES

CC1CCC(C1=CC=O)C(C)C

Canonical SMILES

CC1CCC(C1=CC=O)C(C)C

Origin of Product

United States

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